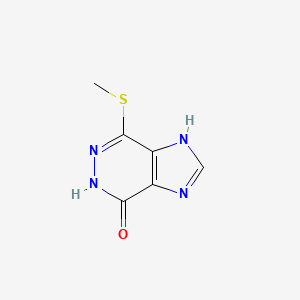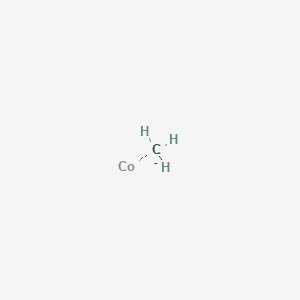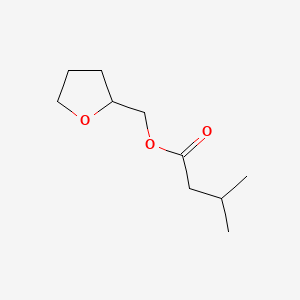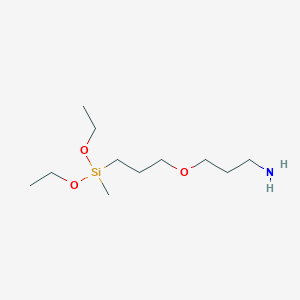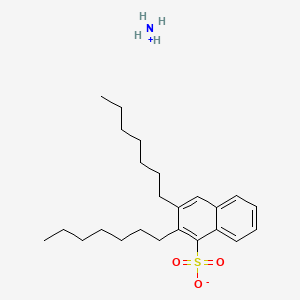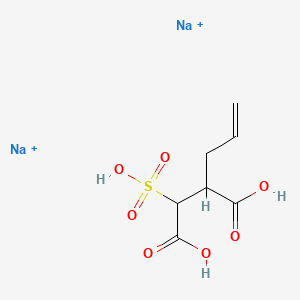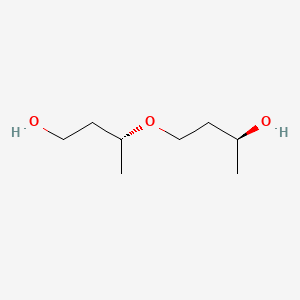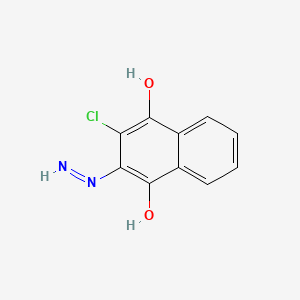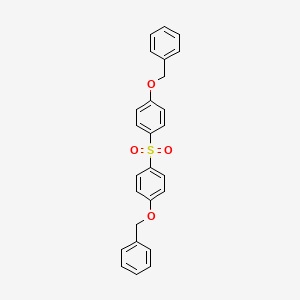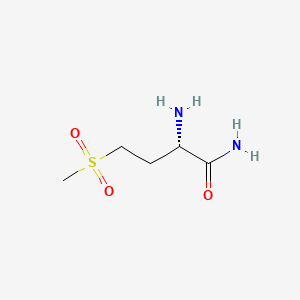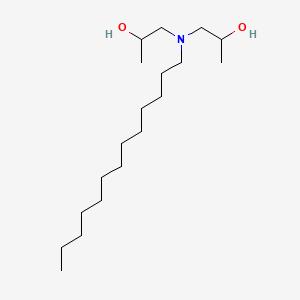
1-Tridecanol, phosphate, cobalt(2+) salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Tridecanol, phosphate, cobalt(2+) salt is a chemical compound with the molecular formula C₁₃H₂₇CoO₄P and a molecular weight of 337.258041. It is a coordination complex where cobalt(2+) ions are coordinated with phosphate groups derived from 1-tridecanol.
準備方法
Synthetic Routes and Reaction Conditions: 1-Tridecanol, phosphate, cobalt(2+) salt can be synthesized through a multi-step process involving the reaction of 1-tridecanol with phosphoric acid to form the phosphate ester. This intermediate is then reacted with cobalt(2+) salts, such as cobalt(2+) chloride or cobalt(2+) sulfate, under controlled conditions to yield the final product. The reaction typically requires a solvent, such as ethanol or methanol, and may be carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process begins with the esterification of 1-tridecanol with phosphoric acid, followed by the addition of cobalt(2+) salts. The reaction mixture is then subjected to purification steps, such as filtration and crystallization, to obtain the pure compound. Quality control measures are implemented to ensure the consistency and purity of the final product .
化学反応の分析
Types of Reactions: 1-Tridecanol, phosphate, cobalt(2+) salt undergoes various chemical reactions, including:
Oxidation: The cobalt(2+) ion can be oxidized to cobalt(3+) under specific conditions, leading to changes in the compound’s properties.
Reduction: The cobalt(2+) ion can be reduced to cobalt(0) or cobalt(1+) in the presence of strong reducing agents.
Substitution: The phosphate groups can be substituted with other ligands, altering the coordination environment of the cobalt(2+) ion
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Ligands such as ammonia, ethylenediamine, or other phosphates under controlled pH and temperature
Major Products:
Oxidation: Cobalt(3+) complexes with altered electronic properties.
Reduction: Lower oxidation state cobalt complexes with potential catalytic applications.
科学的研究の応用
1-Tridecanol, phosphate, cobalt(2+) salt has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation processes.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying metal ion interactions in biological systems.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the formulation of specialty coatings, lubricants, and as an additive in polymer production
作用機序
The mechanism of action of 1-Tridecanol, phosphate, cobalt(2+) salt involves its interaction with molecular targets through coordination chemistry. The cobalt(2+) ion can form complexes with various biological molecules, such as proteins and nucleic acids, potentially altering their function. The phosphate groups facilitate binding to specific sites, enhancing the compound’s efficacy. The pathways involved may include inhibition of enzymatic activity, disruption of metal ion homeostasis, and induction of oxidative stress .
類似化合物との比較
- 1-Dodecanol, phosphate, cobalt(2+) salt
- 1-Tetradecanol, phosphate, cobalt(2+) salt
- 1-Pentadecanol, phosphate, cobalt(2+) salt
Comparison: 1-Tridecanol, phosphate, cobalt(2+) salt is unique due to its specific chain length and the resulting physicochemical properties. Compared to similar compounds with different alkyl chain lengths, it may exhibit distinct solubility, stability, and reactivity profiles. These differences can influence its suitability for various applications, making it a valuable compound for targeted research and industrial uses .
特性
CAS番号 |
93165-90-3 |
|---|---|
分子式 |
C13H27CoO4P |
分子量 |
337.26 g/mol |
IUPAC名 |
cobalt(2+);tridecyl phosphate |
InChI |
InChI=1S/C13H29O4P.Co/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-18(14,15)16;/h2-13H2,1H3,(H2,14,15,16);/q;+2/p-2 |
InChIキー |
UDGAQZUKJSHOJM-UHFFFAOYSA-L |
正規SMILES |
CCCCCCCCCCCCCOP(=O)([O-])[O-].[Co+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


